REACTION_CXSMILES
|
NC1C=CC(NC(=O)C)=CC=1.B1([O-])OO1.O.O.O.O.[Na+].B(O)(O)O.C([NH:28][C:29]1[CH:34]=[CH:33][C:32]([N:35]=[N:36][C:37]2[CH:42]=[CH:41][C:40]([NH:43]C(=O)C)=[CH:39][CH:38]=2)=[CH:31][CH:30]=1)(=O)C>C(O)(=O)C>[NH2:43][C:40]1[CH:39]=[CH:38][C:37]([N:36]=[N:35][C:32]2[CH:33]=[CH:34][C:29]([NH2:28])=[CH:30][CH:31]=2)=[CH:42][CH:41]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(NC(C)=O)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 50-60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar, a condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the yellow product is collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
washed with water until the washings
|
Type
|
CUSTOM
|
Details
|
The product is then dried in a vacuum oven at 110° C.
|
Type
|
CUSTOM
|
Details
|
to afford 16.7 g
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |